D,L-Sulforaphane-d8 N-Acetyl-L-cysteine
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Overview
Description
D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of SFN, a powerful inducer of chemopreventative enzymes via Keap1-Nrf2 signaling and ARE-driven gene expression . It is a sulforaphane (SFN) metabolite with a longer half-life and better blood–brain barrier permeability than those of SFN .
Molecular Structure Analysis
The molecular formula of D,L-Sulforaphane N-Acetyl-L-cysteine is C11H20N2O4S3 . It contains 39 bonds in total, including 19 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfoxide .Physical And Chemical Properties Analysis
D,L-Sulforaphane N-Acetyl-L-cysteine is a crystalline solid. It is soluble in DMF and DMSO at 10 mg/ml, in Ethanol at 5 mg/ml, and in PBS (pH 7.2) at 10 mg/ml .Scientific Research Applications
Antioxidant Properties and Health Benefits
Sulforaphane, a compound closely related to D,L-Sulforaphane-d8 N-Acetyl-L-cysteine, is extensively studied for its antioxidant properties. It is derived from cruciferous vegetables like broccoli and has shown significant health benefits by inducing Phase I and II enzymes involved in detoxification processes, suggesting a role in cancer prevention and treatment (de Figueiredo et al., 2015; Briones-Herrera et al., 2018). These benefits are attributed to its ability to activate the Nrf2 pathway, enhancing the body's antioxidant defense system.
Potential in Cancer Prevention and Therapy
Sulforaphane has been identified as a promising chemopreventive agent against various forms of cancer due to its ability to modulate carcinogen metabolism, induce cell cycle arrest, and activate apoptotic pathways (Iahtisham-Ul-Haq et al., 2021; Russo et al., 2018). Its dual role in cancer cells—acting as a proapoptotic agent at higher doses and promoting protective autophagy or remaining latent at lower doses—highlights its hormetic nature, suggesting a nuanced approach to its application in cancer therapy (Pal & Konkimalla, 2016).
Neuroprotective Effects
Sulforaphane's neuroprotective properties are gaining attention, with studies indicating its efficacy in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. These effects are primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, offering potential as a supplement to counteract neurodegenerative diseases (Schepici et al., 2020; Klomparens & Ding, 2019).
Role in Inflammation and Fatigue Reduction
Sulforaphane is also explored for its potential to reduce inflammation and fatigue, particularly relevant in the context of exercise and lifestyle factors. Its ability to modulate the Keap1/Nrf2/ARE pathway and suppress NF-κB activation suggests it could be beneficial in attenuating exercise-induced oxidative stress and inflammation, thereby improving overall well-being (Ruhee & Suzuki, 2020).
Future Directions
Sulforaphane shows promise for clinical use due to its effect on inflammatory pathways, favorable pharmacokinetic profile, and high bioavailability . The potential of sulforaphane to improve platelet functionality in impaired metabolic processes has hardly been studied in humans . These findings suggest that SFN-NAC is a novel potential anti-glioma agent .
properties
IUPAC Name |
2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHBKTCHILXGOT-SQUIKQQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676147 |
Source
|
Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine | |
CAS RN |
1354064-85-9 |
Source
|
Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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